6-CHLORO-1-[(3-BROMO-4-METHOXYPHENYL)METHYL]-3-METHYL-2,4(1H,3H)-PYRIMIDINEDIONE
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Overview
Description
1-[(3-Bromo-4-methoxyphenyl)methyl]-6-chloro-3-methylpyrimidine-2,4(1H,3H)-dione is a synthetic organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a bromine atom, a methoxy group, and a chloro group attached to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3-Bromo-4-methoxyphenyl)methyl]-6-chloro-3-methylpyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common method involves the initial formation of the pyrimidine ring, followed by the introduction of the bromine, methoxy, and chloro substituents. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include purification steps such as recrystallization or chromatography to obtain a high-purity product suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
1-[(3-Bromo-4-methoxyphenyl)methyl]-6-chloro-3-methylpyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific substituents.
Substitution: The bromine, methoxy, and chloro groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized pyrimidine compounds.
Scientific Research Applications
1-[(3-Bromo-4-methoxyphenyl)methyl]-6-chloro-3-methylpyrimidine-2,4(1H,3H)-dione has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(3-Bromo-4-methoxyphenyl)methyl]-6-chloro-3-methylpyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
1-[(3-Bromo-4-methoxyphenyl)methyl]-6-chloro-3-methylpyrimidine-2,4(1H,3H)-dione: shares structural similarities with other pyrimidine derivatives, such as:
Uniqueness
The uniqueness of 1-[(3-Bromo-4-methoxyphenyl)methyl]-6-chloro-3-methylpyrimidine-2,4(1H,3H)-dione lies in its specific combination of substituents, which confer distinct chemical and biological properties
Properties
CAS No. |
121593-88-2 |
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Molecular Formula |
C13H12BrClN2O3 |
Molecular Weight |
359.6 g/mol |
IUPAC Name |
1-[(3-bromo-4-methoxyphenyl)methyl]-6-chloro-3-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C13H12BrClN2O3/c1-16-12(18)6-11(15)17(13(16)19)7-8-3-4-10(20-2)9(14)5-8/h3-6H,7H2,1-2H3 |
InChI Key |
UGFCGEFMYNAGSV-UHFFFAOYSA-N |
SMILES |
CN1C(=O)C=C(N(C1=O)CC2=CC(=C(C=C2)OC)Br)Cl |
Canonical SMILES |
CN1C(=O)C=C(N(C1=O)CC2=CC(=C(C=C2)OC)Br)Cl |
Synonyms |
6-CHLORO-1-[(3-BROMO-4-METHOXYPHENYL)METHYL]-3-METHYL-2,4(1H,3H)-PYRIMIDINEDIONE |
Origin of Product |
United States |
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